1,1/'-FERROCENEDICARBOXALDEHYDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ferrocenedicarboxaldehyde derivatives often involves the reaction of ferrocenecarboxaldehyde with various reagents. For instance, ferrocenecarboxaldehyde reacts with 2-amino-benzoic acid to yield Schiff base derivatives, which can be further hydrogenated to obtain amine derivatives (Benito et al., 1993). Another approach involves the condensation of ferrocenedicarboxaldehyde with diamines, leading to macrocyclic structures with potential for enantioselective reactions (Hong et al., 2004).

Molecular Structure Analysis

The molecular structure of ferrocene derivatives can be determined using techniques like single-crystal X-ray diffraction. These structures often exhibit interesting features such as intramolecular hydrogen bonding and conformational polymorphism, contributing to their stability and reactivity (Barišić et al., 2003).

Chemical Reactions and Properties

Ferrocenedicarboxaldehyde and its derivatives participate in various chemical reactions, including Schiff base formation, hydrogenation, and condensation reactions. These reactions are pivotal for synthesizing complex molecules with ferrocene units, which exhibit significant electrochemical and biological properties (Cano et al., 1995).

Scientific Research Applications

Application 1: Microporous Ferrocenyl Polymers Photocatalyst for Degradation of Cationic Dye

- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of microporous organic polymers (MOPs). These MOPs are applied as photocatalysts for the degradation of cationic dyes .

- Methods of Application or Experimental Procedures: MOPs were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant MOPs were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .

- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The MOPs with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .

Application 2: Preparation of Chiral Ferrocene Aziridinylmethanols

- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used to prepare chiral ferrocene aziridinylmethanols for selective azomethine ylide cycloaddition .

Application 3: Synthesis of Ferrocenyl Polymers for Dye Degradation

- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of ferrocenyl polymers. These polymers are applied for the degradation of cationic dyes .

- Methods of Application or Experimental Procedures: Ferrocenyl polymers were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant polymers were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .

- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The polymers with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .

Application 4: Synthesis of Ferrocenyl Chalcones

Safety And Hazards

Future Directions

properties

CAS RN |

1271-48-3 |

|---|---|

Product Name |

1,1/'-FERROCENEDICARBOXALDEHYDE |

Molecular Formula |

C12H10FeO2 10* |

Molecular Weight |

242.05 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

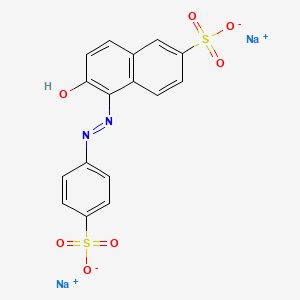

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)